1-ethyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine
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Overview
Description
1-ethyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine is a complex organic compound that features a piperazine ring substituted with an ethyl group and a furan ring bearing a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Piperazine Substitution: The piperazine ring is then substituted with an ethyl group through alkylation reactions.
Coupling Reaction: Finally, the furan ring is coupled with the piperazine derivative using a suitable coupling agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group on the piperazine ring can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Coupling Reactions: The furan ring can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydride).
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products
Reduction: Formation of 1-ethyl-4-[[5-(2-aminophenyl)furan-2-yl]methyl]piperazine.
Substitution: Formation of various alkyl or aryl-substituted piperazine derivatives.
Coupling: Formation of biaryl or diaryl compounds.
Scientific Research Applications
1-ethyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-ethyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-4-[[5-(2-aminophenyl)furan-2-yl]methyl]piperazine
- 1-ethyl-4-[[5-(2-methylphenyl)furan-2-yl]methyl]piperazine
- 1-ethyl-4-[[5-(2-chlorophenyl)furan-2-yl]methyl]piperazine
Uniqueness
1-ethyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific electronic interactions, such as in the development of electronic materials or as a probe in biochemical studies.
Properties
IUPAC Name |
1-ethyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-2-18-9-11-19(12-10-18)13-14-7-8-17(23-14)15-5-3-4-6-16(15)20(21)22/h3-8H,2,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYHVAVTZZJBQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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